Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate
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Overview
Description
Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research for its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of Methyl (Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate)-2,6-dimethylpiperidine-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and transcription. It has also been shown to modulate the immune response and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl (Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate)-2,6-dimethylpiperidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, modulate the immune response, and reduce inflammation. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
Methyl (Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate)-2,6-dimethylpiperidine-3-carboxylate has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a variety of potential applications in scientific research. However, there are also limitations to its use. It may have toxic effects at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on Methyl (Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate)-2,6-dimethylpiperidine-3-carboxylate. One potential direction is to further investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to study its mechanism of action in more detail, in order to better understand its biological effects. Additionally, research could be done to explore the potential toxic effects of Methyl (Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate)-2,6-dimethylpiperidine-3-carboxylate and to identify any potential side effects that may limit its use in scientific research.
Synthesis Methods
Methyl (Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate)-2,6-dimethylpiperidine-3-carboxylate can be synthesized through a multi-step process. The first step is the synthesis of 3-(N,N-dimethylamino)propanenitrile, which is then converted to 3-(N,N-dimethylamino)propanenitrile hydrochloride. The hydrochloride is then reacted with 2,6-dimethylpiperidine-3-carboxylic acid to yield Methyl (Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate)-2,6-dimethylpiperidine-3-carboxylate.
Scientific Research Applications
Methyl (Methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate)-2,6-dimethylpiperidine-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antiviral, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer and viral infections.
properties
IUPAC Name |
methyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQXQJFELRIMD-XLPZGREQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@H](N1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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